![molecular formula C10H15BrN2O2 B3074533 4-Bromo-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid CAS No. 1020722-66-0](/img/structure/B3074533.png)
4-Bromo-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
The compound “4-Bromo-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it would have a bromine atom attached at the 4-position of the ring, an ethyl group at the 1-position, and a 2-methylpropyl group at the 3-position . The carboxylic acid functional group is typically present in the 5-position of the pyrazole ring.Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, including reactions with electrophiles at the nitrogen atoms, nucleophilic substitution reactions at the carbon atoms, and reactions at the substituents . The specific reactions that “4-Bromo-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid” might undergo would depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of pyrazole compounds include moderate to high polarity, the ability to form hydrogen bonds, and stability under a variety of conditions . The presence of the bromine atom and the carboxylic acid group in “4-Bromo-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid” would likely increase its polarity and reactivity.Scientific Research Applications
Structural and Spectral Analysis
4-Bromo-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid and its derivatives are subject to extensive structural and spectral analysis. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, has been analyzed using NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. Such studies are crucial for understanding the physical and chemical properties of these compounds (Viveka et al., 2016).
Synthesis Processes
The synthesis of pyrazole-5-carboxylic acid derivatives is a key area of research. Different methods, like nucleophilic substitution and cyclization, have been employed to synthesize various derivatives. These methods are significant for creating intermediates used in other chemical processes or pharmaceutical products (Ji Ya-fei, 2009).
Electrosynthesis
Electrosynthesis of bromosubstituted pyrazole derivatives, including 4-bromosubstituted pyrazoles, is another significant area of research. This process involves bromination in NaBr aqueous solutions and has been shown to yield high percentages of bromosubstituted derivatives. The effect of different substituents on the pyrazole ring on the bromination process has been studied, providing insights into the efficiency and outcomes of electrosynthesis (Lyalin et al., 2010).
Coordination Polymers
Research has also been conducted on the use of pyrazole-4-carboxylic acid derivatives in the construction of coordination polymers. These polymers have been synthesized using various metal ions, showcasing the versatility of these compounds in creating complex molecular structures with potential applications in materials science (Cheng et al., 2017).
Nonlinear Optical Properties
The nonlinear optical properties of certain pyrazole derivatives have been explored. For instance, N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their potential in optical limiting applications. These findings are significant for the development of new materials for optical technologies (Chandrakantha et al., 2013).
Future Directions
The study of pyrazole compounds is an active area of research due to their wide range of biological activities . Future research on “4-Bromo-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid” could involve exploring its potential biological activities, developing new synthesis methods, or studying its reactivity under various conditions.
properties
IUPAC Name |
4-bromo-2-ethyl-5-(2-methylpropyl)pyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2/c1-4-13-9(10(14)15)8(11)7(12-13)5-6(2)3/h6H,4-5H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIKPZBBHPNEPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)CC(C)C)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401172206 | |
Record name | 4-Bromo-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401172206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
1020722-66-0 | |
Record name | 4-Bromo-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020722-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401172206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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